REACTION_SMILES
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[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][CH:7]([C:8](=[O:9])[OH:10])[CH2:11][CH:12]=[CH2:13].[CH3:14][C:15]([O:16][C:17](=[O:18])[CH3:19])=[O:20].[OH2:21].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][CH:7]([C:8](=[O:10])[CH3:14])[CH2:11][CH:12]=[CH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(NC(=O)C(C)C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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C=CCC(NC(=O)C(C)C)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |